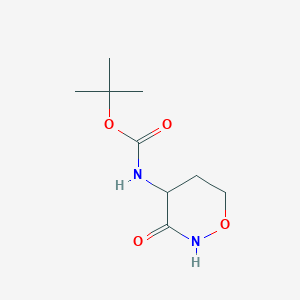

Carbamato de tert-butilo (3-oxo-1,2-oxazinan-4-il)

Descripción general

Descripción

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a chemical compound with the molecular formula C9H16N2O4 . It is used in various chemical reactions and has been the subject of several scientific studies .

Synthesis Analysis

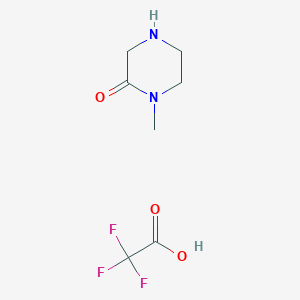

The synthesis of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate involves several steps. In one method, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, which is then cooled in an ice bath. A 70% aqueous solution of ammonia (0.6mL) is slowly added to the reaction system. The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The molecular structure of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is characterized by a five-membered ring in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .Chemical Reactions Analysis

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has been used in various chemical reactions. For instance, it has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols .Physical And Chemical Properties Analysis

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several physical and chemical properties. It has a molecular weight of 117.15 . More detailed information about its physical and chemical properties can be found in databases like PubChem .Mecanismo De Acción

The mechanism of action of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is not fully understood. However, it is known that Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a highly reactive compound and can react with a variety of substrates. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can also react with a variety of functional groups, such as amines, carboxylic acids, and alcohols. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can also react with a variety of nucleophiles, such as amines, carboxylic acids, and alcohols.

Biochemical and Physiological Effects

The effects of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate on the biochemical and physiological processes of cells are not fully understood. However, it is known that Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can act as an inhibitor of several enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cells. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate also has the ability to modulate the expression of several genes, including those involved in the regulation of cell growth, differentiation, and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has several advantages as a starting material for laboratory experiments. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a highly reactive compound and can react with a variety of functional groups and substrates. In addition, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is a relatively inexpensive compound and is readily available in the laboratory. However, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate is also a highly reactive compound and can cause unwanted side reactions in some laboratory experiments.

Direcciones Futuras

The future of Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate in scientific research is promising. Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate has a wide range of applications in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. In addition, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can be used as a starting material for a variety of reactions, such as the Michael addition reaction and the Stetter reaction. Furthermore, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can be used as an inhibitor of several enzymes and as an antioxidant. Finally, Tert-butyl (3-oxo-1,2-oxazinan-4-yl)carbamate can be used to modulate the expression of several genes involved in the regulation of cell growth, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

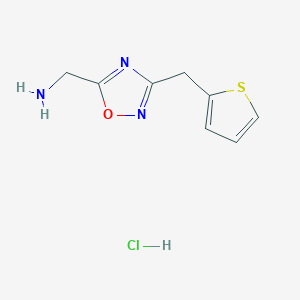

Síntesis y desarrollo de fármacos

Este compuesto sirve como un valioso intermedio en la síntesis de diversos productos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos medicamentos con posibles propiedades antibacterianas, antifúngicas y anticancerígenas . El grupo tert-butilo en particular proporciona un mecanismo de protección durante el proceso de síntesis, permitiendo que ocurran reacciones específicas sin afectar las partes sensibles de la molécula.

Evaluación biológica

Los investigadores utilizan este compuesto para la evaluación biológica debido a su reactividad y la presencia del anillo oxazinan. Se puede utilizar para estudiar interacciones con macromoléculas biológicas, lo cual es crucial para comprender la farmacocinética y la farmacodinámica de nuevos candidatos a fármacos .

Intermedio anticonvulsivo y analgésico

Compuestos similares al Carbamato de tert-butilo (3-oxo-1,2-oxazinan-4-il) se han identificado como intermedios en la síntesis de fármacos anticonvulsivos y analgésicos, como la Lacosamida . Esto destaca su importancia en el desarrollo de medicamentos destinados al tratamiento de afecciones neurológicas.

Intermediarios químicos

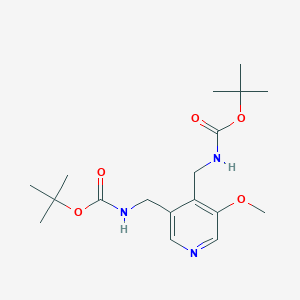

El grupo carbamato de tert-butilo se utiliza a menudo en reacciones catalizadas por paladio para sintetizar anilinas N-Boc-protegidas, que son fundamentales para crear moléculas orgánicas complejas. Esto demuestra el papel del compuesto en el avance de la química orgánica sintética .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-oxooxazinan-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-5-14-11-7(6)12/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTFVYHVAGWBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)

![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)

![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)

![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)

![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)

![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)

![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)

![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)